(S)-4-(1-Aminopropyl)-N,N-dimethylaniline
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Overview
Description
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an aminopropyl group attached to a dimethylaniline moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-N,N-dimethylaniline and (S)-1-chloropropane.
Reduction: The nitro group of 4-nitro-N,N-dimethylaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation: The resulting 4-amino-N,N-dimethylaniline is then alkylated with (S)-1-chloropropane under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Alkylation: Employing continuous flow reactors for the alkylation step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Further reduction can be performed using agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Aminopropyl phosphonic acid: Another chiral compound with similar aminopropyl functionality but different applications, primarily as a chelating agent.
(S)-3-(1-Aminopropyl)benzonitrile hydrochloride: Shares the aminopropyl group but has a different aromatic moiety, used in different chemical syntheses.
Uniqueness
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline is unique due to its specific structure, which combines the aminopropyl group with a dimethylaniline moiety, providing distinct chemical reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-[(1S)-1-aminopropyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H18N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h5-8,11H,4,12H2,1-3H3/t11-/m0/s1 |
InChI Key |
PGBYJELBVKNJGV-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)N(C)C)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N(C)C)N |
Origin of Product |
United States |
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